Ladostigil hydrochloride

Multitarget-Directed Ligand Alzheimer's Disease Polypharmacology

Ladostigil hydrochloride (TV-3326) is an orally active, blood-brain barrier permeable small molecule that functions as a dual inhibitor of cholinesterase (ChE) and brain-selective monoamine oxidase (MAO). It is a multimodal drug designed to combine the neuroprotective effects of the MAO-B inhibitor rasagiline with the ChE inhibitory activity of rivastigmine in a single molecular entity.

Molecular Formula C16H21ClN2O2
Molecular Weight 308.80 g/mol
Cat. No. B12388265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLadostigil hydrochloride
Molecular FormulaC16H21ClN2O2
Molecular Weight308.80 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.Cl
InChIInChI=1S/C16H20N2O2.ClH/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1H/t15-;/m1./s1
InChIKeyPGISQOONVUOMIG-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ladostigil Hydrochloride: A Multimodal Neuroprotective Drug with Dual Cholinesterase and Brain-Selective MAO Inhibition for Research Applications


Ladostigil hydrochloride (TV-3326) is an orally active, blood-brain barrier permeable small molecule that functions as a dual inhibitor of cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) . It is a multimodal drug designed to combine the neuroprotective effects of the MAO-B inhibitor rasagiline with the ChE inhibitory activity of rivastigmine in a single molecular entity [1]. Ladostigil hydrochloride has been evaluated in multiple Phase 2 clinical trials for Alzheimer's disease and mild cognitive impairment, representing one of the few investigational agents with a dual mechanism targeting both cholinergic dysfunction and oxidative stress pathways [2].

Why Generic Substitution Fails: Ladostigil Hydrochloride's Unique Multimodal Pharmacology Prevents Interchangeability with Standard-of-Care Cholinesterase or MAO Inhibitors


Ladostigil hydrochloride cannot be substituted by combining separate MAO-B inhibitors (e.g., rasagiline) and ChE inhibitors (e.g., rivastigmine or donepezil) due to its integrated, brain-selective pharmacology and distinct neuroprotective profile. Its design allows for neuroprotective and antioxidant effects at concentrations substantially lower than those required for enzyme inhibition, a property not shared by standard single-target agents [1]. Furthermore, ladostigil exhibits brain-selective MAO-A/B inhibition with minimal peripheral effects, mitigating the risk of tyramine-induced hypertensive crisis associated with non-selective MAO inhibitors [2]. The compound's demonstrated ability to preserve brain volume in a Phase 2 clinical trial represents a disease-modifying signal absent from conventional symptomatic therapies [3].

Quantitative Evidence Guide for Ladostigil Hydrochloride: Comparator Data Supporting Scientific Selection


Dual Cholinesterase and MAO Inhibition in a Single Molecule: Ladostigil vs. Combined Single-Target Agents

Ladostigil hydrochloride is a single molecule that inhibits both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), unlike standard-of-care agents which target only one enzyme system. Its IC50 values for AChE (31.8 µM) and MAO-B (37.1 µM) are within a comparable range, enabling a balanced dual mechanism. In contrast, the selective MAO-B inhibitor rasagiline is highly potent at MAO-B (IC50 = 4.43 nM) but has no cholinesterase activity [1], while the ChE inhibitor donepezil is highly potent at AChE (IC50 = 6.7 nM) but lacks MAO inhibition [2]. This multimodal design avoids the need for combination therapy and provides a unified pharmacological profile for investigating complex neurodegenerative pathways.

Multitarget-Directed Ligand Alzheimer's Disease Polypharmacology

Neuroprotection at Sub-Inhibitory Concentrations: Ladostigil vs. Enzyme Inhibition Thresholds

Ladostigil hydrochloride exerts neuroprotective and antioxidant effects at concentrations significantly lower than those required for enzyme inhibition. In a cellular model, ladostigil prevented apoptosis with an IC50 of 1.05 µM for caspase-3 activation inhibition [1]. This concentration is approximately 30-fold lower than its IC50 for AChE (31.8 µM) and MAO-B (37.1 µM) . In vivo, chronic treatment with 1 mg/kg/day for 6 months prevented age-related glial activation and spatial memory deficits in rats, with the authors noting that these effects occurred at 'much lower concentrations than those inhibiting MAO or AChE' [2]. This separation of neuroprotective and enzymatic activities is not documented for standard ChE inhibitors like donepezil or rivastigmine, which require near-IC50 concentrations for symptomatic effects.

Neuroprotection Oxidative Stress Caspase-3

Brain-Selective MAO Inhibition with Reduced Peripheral Liability: Ladostigil vs. Non-Selective MAO Inhibitors

Ladostigil hydrochloride demonstrates brain-selective MAO-A and MAO-B inhibition in vivo, with little or no inhibitory effect in the liver and small intestine [1]. In rats, chronic but not acute oral treatment inhibited brain MAO-A and MAO-B [2]. This contrasts sharply with non-selective, irreversible MAO inhibitors (e.g., tranylcypromine, phenelzine) that inhibit both peripheral and central MAO, posing a significant risk of tyramine-induced hypertensive crisis. Ladostigil's brain selectivity suggests it should not cause significant potentiation of the cardiovascular response to tyramine, making it a potentially safer investigational agent for depression and dementia co-morbid with extrapyramidal disorders [1].

Brain-Selective Monoamine Oxidase Tyramine

Clinical Evidence of Brain Volume Preservation: Ladostigil vs. Placebo in Phase 2 MCI Trial

In a 36-month, randomized, double-blind, placebo-controlled Phase 2 trial (NCT01429623) involving 210 patients with mild cognitive impairment (MCI), ladostigil (10 mg/day) demonstrated a statistically significant reduction in brain volume loss compared to placebo. Whole-brain volume decreased less in the ladostigil group (p = 0.025, Cohen's d = 0.43), and hippocampus volume loss was also attenuated (p = 0.043, d = 0.43) [1]. This effect on brain atrophy represents a potential disease-modifying signal not observed with standard symptomatic ChE inhibitors (donepezil, rivastigmine, galantamine), which have not demonstrated significant effects on brain volume trajectories in comparable trials.

Clinical Trial Brain Atrophy Mild Cognitive Impairment

In Vivo Prevention of Gliosis and Oxidative-Nitrative Stress: Ladostigil vs. Untreated Disease Models

Ladostigil hydrochloride (1 mg/kg/day orally) prevented glial activation, oxidative-nitrative stress, and subsequent memory deficits in a rat model of Alzheimer's disease induced by intracerebroventricular streptozotocin (STZ). One week of treatment before and after STZ prevented increases in activated microglia, astrocytes, and nitrotyrosine immunoreactivity, and fully prevented episodic and spatial memory deficits observed 3 weeks post-STZ [1]. In aged rats, 6-month treatment with ladostigil (1 mg/kg/day) prevented age-related increases in activated astrocytes and microglia in hippocampal and white matter regions and normalized cortical AChE activity [2]. While MAO-B inhibitors (e.g., rasagiline) show neuroprotection in Parkinson's models and ChE inhibitors show symptomatic benefit, neither class has demonstrated comparable prevention of age-related or toxin-induced gliosis in Alzheimer's-relevant models.

Neuroinflammation Gliosis Oxidative Stress

Optimal Research and Industrial Application Scenarios for Ladostigil Hydrochloride Based on Quantitative Evidence


Multitarget-Directed Ligand (MTDL) Pharmacology Studies

Ladostigil hydrochloride is ideal for investigating synergistic effects of dual ChE/MAO inhibition in neurodegenerative disease models. Its balanced IC50 values for AChE (31.8 µM) and MAO-B (37.1 µM) enable studies of combined cholinergic and monoaminergic pathway modulation without the confounding variables of drug combinations. This scenario is particularly relevant for academic and pharmaceutical researchers developing or validating MTDL strategies for Alzheimer's and Parkinson's diseases.

Disease-Modifying Neuroprotection and Anti-Inflammatory Research

Given its demonstrated neuroprotective and anti-inflammatory effects at sub-enzymatic concentrations (caspase-3 inhibition IC50 = 1.05 µM) [1], ladostigil hydrochloride is suited for preclinical studies focused on disease modification rather than symptomatic relief. Its ability to prevent gliosis and oxidative-nitrative stress in STZ-induced and aged rat models [2] makes it a valuable tool compound for investigating neuroinflammation, microglial activation, and glial biology in the context of chronic neurodegeneration.

Brain-Selective MAO Inhibition and Depression-Comorbidity Models

Ladostigil hydrochloride's brain-selective MAO-A/B inhibition with minimal peripheral liability [3] enables research on central monoamine modulation without the tyramine-induced hypertensive risk associated with non-selective MAO inhibitors. This makes it suitable for preclinical models of depression comorbid with dementia or extrapyramidal disorders, where central MAO inhibition is desired but peripheral effects must be avoided.

Clinical Biomarker and Brain Imaging Correlative Studies

The Phase 2 clinical trial evidence of preserved whole-brain and hippocampal volume (Cohen's d = 0.43) [4] positions ladostigil hydrochloride as a reference compound for translational studies investigating structural neuroimaging biomarkers. Researchers correlating preclinical neuroprotective efficacy with human brain atrophy outcomes can leverage this compound to bridge mechanistic findings with clinical endpoints.

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